![molecular formula C6H12O4 B11714390 2,5-Dimethoxy-[1,4]dioxane](/img/structure/B11714390.png)
2,5-Dimethoxy-[1,4]dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-[1,4]dioxane is an organic compound characterized by a six-membered ring containing two oxygen atoms and two methoxy groups attached at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Dimethoxy-[1,4]dioxane can be synthesized through the reaction of 1,4-dioxane with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the methoxy groups at the 2 and 5 positions.
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the methoxy groups into hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of dioxane derivatives with carbonyl functionalities.
Reduction: Formation of hydroxylated dioxane derivatives.
Substitution: Formation of halogenated or other functionalized dioxane derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxy-[1,4]dioxane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxy-[1,4]dioxane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, it acts as a reactant or intermediate, facilitating the formation of desired products through its reactive methoxy groups. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Dimethoxyethane: A related compound used as a solvent and ligand in various chemical reactions.
Dimethoxymethane: Another related compound with different physical and chemical properties.
Uniqueness: 2,5-Dimethoxy-[1,4]dioxane is unique due to its specific substitution pattern, which imparts distinct reactivity and
Eigenschaften
Molekularformel |
C6H12O4 |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
2,5-dimethoxy-1,4-dioxane |
InChI |
InChI=1S/C6H12O4/c1-7-5-3-10-6(8-2)4-9-5/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
DYRQUBUCDGTDTM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1COC(CO1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


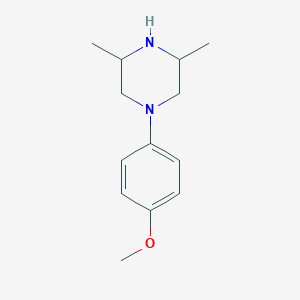
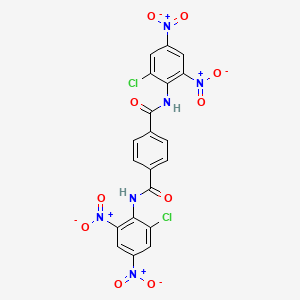
![(2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714334.png)
![(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate](/img/structure/B11714336.png)
![N-[(1Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine](/img/structure/B11714341.png)
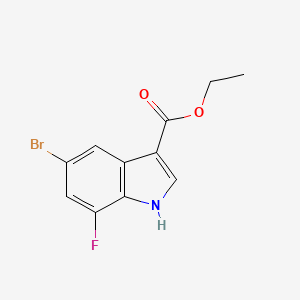
![2-(4-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11714368.png)
![2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile](/img/structure/B11714372.png)
![2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B11714380.png)
![1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride](/img/structure/B11714382.png)
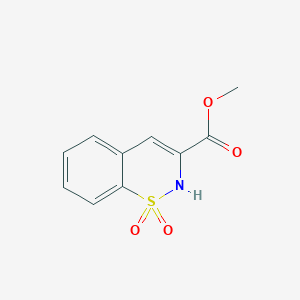
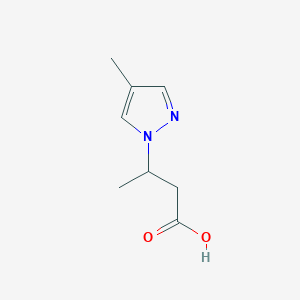
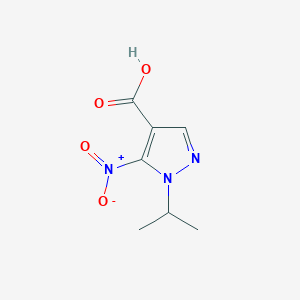
![2-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714428.png)
